2',5'-Dichloro-2,2-dimethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dichloro-2,2-dimethylpropiophenone is an organic compound with the molecular formula C11H12Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms at the 2’ and 5’ positions on the phenyl ring and two methyl groups at the 2 position of the propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-2,2-dimethylpropiophenone typically involves the chlorination of 2,2-dimethylpropiophenone. One common method is the Friedel-Crafts acylation reaction, where 2,2-dimethylpropiophenone is reacted with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure selective chlorination at the 2’ and 5’ positions.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-2,2-dimethylpropiophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 2’,5’-diamino-2,2-dimethylpropiophenone.
Reduction: Formation of 2’,5’-dichloro-2,2-dimethylpropiophenol.
Oxidation: Formation of 2’,5’-dichloro-2,2-dimethylbenzoic acid.
Scientific Research Applications
2’,5’-Dichloro-2,2-dimethylpropiophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-2,5-dimethylhexane: Similar in structure but with a hexane backbone.
2,5-Dichloroterephthalaldehyde: Contains a terephthalaldehyde moiety instead of a propiophenone.
2,5-Dichloro-p-xylene: Similar chlorination pattern but with a xylene backbone.
Uniqueness
2’,5’-Dichloro-2,2-dimethylpropiophenone is unique due to its specific substitution pattern and the presence of both chlorine atoms and methyl groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWOHVUIEWEWHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642482 |
Source
|
Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-60-4 |
Source
|
Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.